JWH-309 chemical structure and properties
JWH-309 chemical structure and properties
An In-Depth Technical Guide to JWH-309: Structure, Properties, and Pharmacological Profile
Executive Summary
JWH-309 is a synthetic cannabinoid (SC) belonging to the naphthoylpyrrole class, first developed in 2006 by the research group of John W. Huffman.[1] Created primarily for academic research to probe the structure-activity relationships of cannabinoid receptor ligands, JWH-309 is distinguished by its high affinity for both the central cannabinoid receptor type 1 (CB1) and the peripheral cannabinoid receptor type 2 (CB2).[2] This guide provides a comprehensive technical overview of JWH-309, detailing its chemical structure, physicochemical properties, pharmacological profile, and analytical characterization. It is intended for researchers, scientists, and drug development professionals engaged in cannabinoid research or forensic analysis. As the physiological and toxicological properties of this compound have not been thoroughly examined, this document underscores its current status as a substance for research and forensic applications only.[2]
Introduction to JWH-309 and the Naphthoylpyrrole Class
The study of synthetic cannabinoids has been pivotal in elucidating the function of the endocannabinoid system. These compounds, often developed as research tools, mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[3] Among the various structural families of SCs, the naphthoylpyrroles represent a significant class of potent cannabinoid receptor agonists.
JWH-309, formally known as (naphthalen-1-yl-(5-naphthalen-1-yl-1-pentylpyrrol-3-yl)methanone), is a unique member of this family.[1] It was synthesized as part of a series of 1-alkyl-2-aryl-4-(1-naphthoyl)pyrroles designed to explore ligand binding to the CB1 receptor.[1][2] Its structure incorporates two naphthalene rings, a feature that contributes to its distinct binding profile. Unlike many SCs that show strong selectivity for either the CB1 or CB2 receptor, JWH-309 demonstrates nearly equitable, high-affinity binding to both, making it a valuable tool for studying the integrated effects of dual cannabinoid receptor agonism.[2]
Chemical Identity and Structure
A precise understanding of the molecular structure of JWH-309 is fundamental to interpreting its chemical behavior and pharmacological activity.
Nomenclature and Identifiers
-
IUPAC Name: naphthalen-1-yl-(5-naphthalen-1-yl-1-pentylpyrrol-3-yl)methanone[1][4]
-
Common Name: JWH-309[4]
-
Chemical Family: Naphthoylpyrrole[1]
Molecular Structure
The structure of JWH-309 is characterized by a central pyrrole ring substituted at four positions, which dictates its interaction with cannabinoid receptors.
Caption: Schematic of JWH-309's core structure.
Key Structural Features and Their Significance
-
1-Pentyl Chain: The N-pentyl alkyl chain is a common feature in many potent synthetic cannabinoids. It is believed to enhance lipophilicity, facilitating passage across the blood-brain barrier, and to provide an optimal length for productive interaction within the binding pocket of cannabinoid receptors.
-
2-(1-Naphthyl) Group: The substitution of a naphthalene ring at the C2 position of the pyrrole core is a distinguishing feature of this subclass. This large, aromatic group significantly influences the compound's affinity and conformation at the receptor site.
-
4-(1-Naphthoyl) Group: The carbonyl linker and the attached naphthalene ring at the C4 position are critical for agonist activity. This "naphthoyl" moiety is a classic pharmacophore found in the JWH series, known to engage in key hydrogen bonding and van der Waals interactions within the CB1 and CB2 receptors.
Physicochemical and Analytical Properties
The physical and chemical characteristics of JWH-309 dictate its handling, formulation, and detection.
General Properties
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₂₇NO | [1][2][4] |
| Formula Weight | 417.6 g/mol | [2] |
| Molar Mass | 417.552 g/mol | [1] |
| Purity (Typical) | ≥98% | [2] |
| Storage Temperature | -20°C | [2] |
| Stability | ≥ 4 years (at -20°C) | [2] |
Solubility
JWH-309 is a lipophilic molecule with poor aqueous solubility. It is soluble in various organic solvents, which is a critical consideration for preparing solutions for in vitro and in vivo studies.[2]
Spectroscopic Profile
Spectroscopic data is essential for the unambiguous identification and quantification of JWH-309 in both pure samples and complex matrices.
-
UV-Vis Spectroscopy (λmax): 220, 258 nm[2]
-
Mass Spectrometry (MS): GC-MS data for JWH-309 is available in spectral databases, which is crucial for forensic identification.[4] Non-targeted high-resolution mass spectrometry coupled with mass defect filtering is a powerful technique for identifying novel analogs of known synthetic cannabinoids like JWH-309.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectral data has been reported and is available through databases like PubChem, providing the definitive structural confirmation of the molecule.[4]
Synthesis and Characterization
The synthesis of JWH-309 follows established organic chemistry principles for the construction of substituted pyrroles. While a detailed, step-by-step protocol from a primary synthesis paper is not publicly available, a generalized workflow can be inferred from the known chemistry of the JWH series.
Rationale for Synthesis
The primary motivation for the synthesis of JWH-309 and its analogs was to systematically explore the structural requirements for high-affinity binding to cannabinoid receptors.[1][2] By modifying the alkyl and aryl substituents on the pyrrole core, researchers could map the topology of the receptor's binding pocket.
Generalized Synthetic Workflow
The synthesis likely involves a multi-step process, beginning with a suitably substituted pyrrole precursor or building the ring system from acyclic starting materials. A plausible high-level workflow is outlined below.
Caption: Generalized workflow for the synthesis of JWH-309.
Experimental Protocol: A Generalized Approach
Disclaimer: This protocol is a generalized representation based on common synthetic routes for naphthoylpyrroles and should not be considered a direct replication of the original synthesis. All work should be conducted in a suitable laboratory environment with appropriate safety precautions.
-
N-Alkylation of the Pyrrole Core:
-
Rationale: To introduce the pentyl chain, which is crucial for receptor affinity.
-
Procedure: A solution of the starting pyrrole (e.g., 2-(1-naphthyl)pyrrole) in an anhydrous aprotic solvent (e.g., THF or DMF) is treated with a strong base (e.g., sodium hydride) at 0°C to deprotonate the pyrrole nitrogen. 1-Bromopentane is then added, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
-
Friedel-Crafts Acylation:
-
Rationale: To attach the 1-naphthoyl group, a key pharmacophore for agonist activity. This reaction typically directs the acyl group to the C4 position in 2-substituted pyrroles.
-
Procedure: The N-pentyl-2-(1-naphthyl)pyrrole product from Step 1 is dissolved in an anhydrous solvent (e.g., dichloromethane). A Lewis acid catalyst (e.g., aluminum chloride) is added, followed by the slow addition of 1-naphthoyl chloride at reduced temperature. The reaction is stirred until the starting material is consumed.
-
-
Work-up and Purification:
-
Rationale: To isolate the final product from reagents, byproducts, and unreacted starting materials.
-
Procedure: The reaction is quenched by carefully pouring it into an ice/water mixture. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure. The resulting crude product is purified using column chromatography on silica gel.
-
-
Analytical Validation:
-
Rationale: To confirm the identity and purity of the synthesized JWH-309.
-
Procedure: The structure of the purified compound is confirmed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity is assessed by HPLC.
-
Pharmacology and Mechanism of Action
JWH-309 acts as a potent agonist at both CB1 and CB2 receptors.[1] This non-selective profile is of significant interest for studying physiological processes where both receptor subtypes are involved.
Receptor Binding Affinity and Efficacy
Binding affinity is typically measured by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates higher binding affinity.
| Receptor | Binding Affinity (Ki) | Source(s) |
| CB1 | 41 nM (± 3 nM) | [1][2] |
| CB2 | 49 nM (± 7 nM) | [1][2] |
These nanomolar Ki values confirm that JWH-309 is a high-affinity ligand. It displays only a slight selectivity for the CB1 receptor over the CB2 receptor.[1] As an agonist, it not only binds to the receptor but also activates it, initiating downstream intracellular signaling.[1]
Signaling Pathway
Like other cannabinoids, JWH-309 activates G-protein-coupled receptors (GPCRs). Both CB1 and CB2 receptors are coupled to the inhibitory G-protein, Gi/o.
Caption: JWH-309's mechanism of action via GPCR signaling.
Activation of the Gi/o protein by a bound agonist like JWH-309 leads to several downstream effects, including:
-
Inhibition of adenylyl cyclase, which decreases intracellular levels of cyclic AMP (cAMP).
-
Modulation of ion channels (e.g., inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels).
-
Activation of the mitogen-activated protein kinase (MAPK) signaling cascade.
Predicted Physiological Effects
While the specific physiological and toxicological properties of JWH-309 have not been extensively reported, its function as a potent CB1/CB2 agonist allows for predictions based on the known effects of similar compounds like Δ⁹-THC and JWH-018.[2][3]
-
CB1-Mediated Effects (Central Nervous System): Psychoactive effects, analgesia, hypothermia, catalepsy, and suppression of locomotor activity are expected.[3]
-
CB2-Mediated Effects (Peripheral): Modulation of immune responses and inflammation are likely. The dual agonism suggests a complex physiological profile. However, it must be stressed that synthetic cannabinoids can have significantly higher potency and different metabolic pathways compared to THC, potentially leading to a more severe and unpredictable adverse effect profile.[6][7]
Regulatory and Safety Considerations
Legal Status
The legal status of JWH-309 varies by jurisdiction and is subject to change as legislation adapts to new psychoactive substances.
-
United States: JWH-309 is not federally scheduled, though it may be controlled at the state level.[1]
-
Canada: It is classified as a Schedule II controlled substance.[1]
-
United Kingdom: JWH-309 is considered a Class B drug.[1] Researchers must ensure compliance with all local, national, and international regulations regarding the possession and use of this compound.
Handling and Safety
JWH-309 is a potent, psychoactive compound with an uncharacterized toxicological profile.[2]
-
It should only be handled by trained personnel in a controlled laboratory setting.
-
Use of personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory.
-
Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of aerosols or dust.
-
This product is strictly intended for forensic and research applications and is not for human or veterinary use.[2]
Conclusion
JWH-309 is a potent, non-selective synthetic cannabinoid agonist that serves as a valuable chemical tool for cannabinoid research. Its well-defined chemical structure and high affinity for both CB1 and CB2 receptors make it suitable for investigating the endocannabinoid system. However, the lack of comprehensive toxicological and physiological data necessitates careful handling and restricts its use to controlled research and forensic settings. Future research should focus on elucidating its metabolic fate, in vivo pharmacological effects, and long-term safety profile to fully understand its potential and risks.
References
-
Wikipedia. (n.d.). JWH-309. Retrieved from [Link]
-
Wikipedia. (n.d.). JWH-018. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44418371, Jwh-309. Retrieved from [Link]
-
MDPI. (2023). Identification of Cytochrome P450 Enzymes Responsible for Oxidative Metabolism of Synthetic Cannabinoid (1-Hexyl-1H-Indol-3-yl)-1-naphthalenyl-methanone (JWH-019). Retrieved from [Link]
-
National Institutes of Health. (n.d.). In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: Inhalation versus intraperitoneal injection. Retrieved from [Link]
-
KU ScholarWorks. (n.d.). NIH Public Access. Retrieved from [Link]
-
DEA Diversion Control Division. (n.d.). JWH-018 1-Pentyl-3-(1-naphthoyl)indole [Synthetic Cannabinoid in Herbal Products]. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthetic cannabinoid, JWH-030, induces QT prolongation through hERG channel inhibition. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthetic Cannabinoids: Epidemiology, Pharmacodynamics, and Clinical Implications. Retrieved from [Link]
-
Consensus. (n.d.). Synthetic Cannabinoid Legal Status. Retrieved from [Link]
-
FreiDok plus. (n.d.). Systematic evaluation of a panel of 30 synthetic cannabinoid receptor agonists structurally related to MMB-4en. Retrieved from [Link]
-
Diva-Portal.org. (n.d.). Multigram scale synthesis of synthetic cannabinoid metabolites. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthetic cannabinoid, JWH-030, induces QT prolongation through hERG channel inhibition. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs. Retrieved from [Link]
Sources
- 1. JWH-309 - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]
- 4. Jwh-309 | C30H27NO | CID 44418371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Cannabinoids: Epidemiology, Pharmacodynamics, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity - PMC [pmc.ncbi.nlm.nih.gov]
